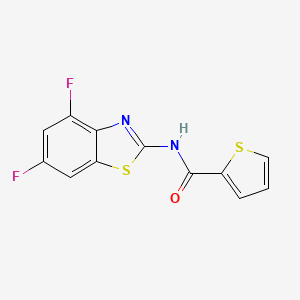

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole ring substituted with fluorine atoms and a thiophene carboxamide group

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2OS2/c13-6-4-7(14)10-9(5-6)19-12(15-10)16-11(17)8-2-1-3-18-8/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJJQSXZXZTVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 4,6-difluorobenzothiazole with thiophene-2-carboxylic acid or its derivatives. Common synthetic methods include:

Knoevenagel Condensation: This reaction involves the condensation of 4,6-difluorobenzothiazole with thiophene-2-carboxylic acid in the presence of a base such as piperidine in ethanol.

Microwave Irradiation: This method accelerates the reaction by using microwave energy, leading to higher yields and shorter reaction times.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is being studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Studies: Its interactions with various biological targets are being explored to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the fluorine atoms, leading to different electronic properties.

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of fluorine atoms, which enhance its lipophilicity and metabolic stability. These properties make it more effective in crossing biological membranes and resisting metabolic degradation .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and applications based on diverse scientific literature.

1. Synthesis of this compound

The synthesis typically involves the reaction of 4,6-difluorobenzothiazole with thiophene-2-carboxylic acid or its derivatives. Common methods include:

- Knoevenagel Condensation : This method uses piperidine as a base in ethanol to facilitate the reaction.

- Microwave Irradiation : This technique enhances reaction rates and yields through microwave energy application.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, by targeting the enzyme DprE1, crucial for mycobacterial cell wall biosynthesis.

2.2 Anticancer Activity

The compound has demonstrated promising anticancer properties in various studies:

- Cell Line Studies : In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that this compound induces apoptosis in a dose-dependent manner .

- Mechanism of Action : The anticancer activity is attributed to its ability to interfere with specific cellular pathways, although the precise molecular targets are still under investigation.

2.3 Anti-inflammatory Effects

Studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

3. Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

4. Applications in Medicinal Chemistry

This compound is being explored for various applications:

Medicinal Chemistry : Its potential as an anti-tubercular agent and anticancer drug makes it a valuable candidate for drug development.

Material Science : The compound's unique electronic properties suggest applications in organic semiconductors and photovoltaic cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via coupling reactions between 4,6-difluoro-1,3-benzothiazol-2-amine and thiophene-2-carbonyl chloride. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile, THF) for optimal reactivity. For example, acetonitrile reflux at 80–100°C for 1–3 hours yields crystalline products with minimal byproducts .

- Purification : Recrystallization from ethanol or THF improves purity. Cooling gradients (e.g., slow cooling from 190°C to room temperature) enhance crystal quality .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound, and what spectral markers are diagnostic?

- NMR analysis :

- ¹H NMR : Thiophene protons appear as doublets at δ 7.2–7.8 ppm (J = 3–5 Hz). The benzothiazole NH proton is typically downfield (δ 10–12 ppm) due to hydrogen bonding .

- ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm and fluorine-coupled carbons (C-F) at ~150–160 ppm are key identifiers .

- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm amide bond formation. C-F stretches (1100–1250 cm⁻¹) validate fluorination .

Q. What crystallographic tools are suitable for resolving the compound’s solid-state structure, and how can hydrogen bonding influence packing?

- Tools : Use SHELXTL or SHELXL for structure refinement. Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles .

- Hydrogen bonding : Non-classical C–H⋯O/S interactions dominate packing. For example, thiophene S atoms act as weak acceptors, forming layers parallel to the (010) plane. Graph-set analysis (e.g., S(6) motifs) identifies recurring patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

- Approach :

Validate computational parameters : Compare DFT-optimized geometries (B3LYP/6-31G*) with SCXRD data. Discrepancies in dihedral angles (e.g., benzothiazole-thiophene torsion) may arise from solvent effects or lattice constraints .

Electron density analysis : Use Hirshfeld surfaces to assess intermolecular interactions (e.g., F⋯H contacts) not captured in gas-phase calculations .

- Case study : In N-(2-nitrophenyl)thiophene-2-carboxamide, SCXRD revealed a 13.5° dihedral angle between rings, whereas DFT predicted 8–10°. Solvent inclusion in the lattice accounted for the difference .

Q. What strategies optimize the compound’s biological activity, and how do substituent modifications affect potency?

- Structure-activity relationship (SAR) :

- Fluorine positioning : 4,6-Difluorination on benzothiazole enhances lipophilicity and membrane permeability. Substituting F with Cl reduces activity, as seen in analogous N-(2-chlorophenyl) derivatives .

- Thiophene substitution : Introducing electron-withdrawing groups (e.g., nitro at thiophene-5) improves antimicrobial activity but may reduce solubility .

- Assays : Use microbroth dilution (MIC) for antimicrobial testing and molecular docking (e.g., COX-2 active site) to predict anti-inflammatory potential .

Q. How can researchers address challenges in crystallizing this compound for high-resolution studies?

- Crystallization protocols :

- Solvent screening : Test binary mixtures (e.g., DMSO/water, THF/hexane). Slow evaporation at 4°C promotes nucleation.

- Seeding : Introduce microcrystals from prior batches to control polymorphism .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- DFT calculations :

- Nucleophilic attack : Calculate Fukui indices (f⁻) to identify electrophilic sites. The thiophene C2 position is most reactive due to conjugation with the carbonyl group .

- Oxidation : Simulate reaction pathways for sulfoxide formation using M06-2X/def2-TZVP. Transition states reveal energy barriers (~25 kcal/mol for S-oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.